

# CAS 74852-81-6 chemical information and safety data

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## Compound of Interest

**Compound Name:** 4-(2-Methylimidazol-1-yl)phenylamine

**Cat. No.:** B1306543

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An In-depth Technical Guide on the 4-Anilino-6,7-dimethoxyquinazoline Scaffold

Audience: Researchers, scientists, and drug development professionals.

## Introduction

The 4-anilino-6,7-dimethoxyquinazoline core structure is a significant scaffold in medicinal chemistry, particularly in the development of targeted cancer therapies. Compounds derived from this scaffold are well-known for their potent inhibition of receptor tyrosine kinases (RTKs), such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR). By competing with ATP in the kinase domain, these inhibitors effectively block downstream signaling pathways that are crucial for tumor cell proliferation, survival, and angiogenesis. This guide provides a comprehensive overview of the chemical information, safety data, experimental protocols, and signaling pathways associated with 4-anilino-6,7-dimethoxyquinazoline derivatives.

While the specific CAS number 74852-81-6 did not yield a direct match to a widely recognized compound, the underlying 4-anilino-6,7-dimethoxyquinazoline structure is of significant interest in pharmacological research.

## Chemical and Safety Information

Derivatives of 4-anilino-6,7-dimethoxyquinazoline are typically crystalline solids with defined melting points. The safety profile of these compounds requires careful handling in a laboratory setting.

## General Safety Precautions:

- Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust. Use only in a well-ventilated area.[\[1\]](#)
- Storage: Keep in a dry, cool, and well-ventilated place. Keep container tightly closed.[\[2\]](#)
- Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (type N95 or equivalent) is recommended.[\[1\]](#)

## Hazard Identification:

- Acute Toxicity: May be harmful if swallowed.[\[2\]](#)
- Skin and Eye Irritation: Can cause skin and eye irritation.[\[2\]](#)
- Respiratory Irritation: May cause respiratory tract irritation.

## Quantitative Data on Inhibitory Activity

The following table summarizes the inhibitory activities of representative 4-anilino-6,7-dimethoxyquinazoline derivatives against key molecular targets and cancer cell lines.

| Compound/Derivative                                    | Target(s) | IC50 Value       | Cell Line                             | IC50 Value     |
|--|-----------|------------------|---------------------------------------|----------------|
| 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD153035) | EGFR      | 0.025 nM[3]      | -                                     | -              |
| Vandetanib (ZD6474)                                    | VEGFR2    | 40 nM[3]         | HUVEC (VEGF-stimulated proliferation) | 60 nM[3]       |
| VEGFR3   | 110 nM[3] | PC-9             | 90 nM[3]                              |                |
| EGFR   | 500 nM[3] | A549             | 700 nM[3]                             |                |
| Compound 12n (a 6,7-dimethoxy-4-anilinoquinoline)      | c-Met     | 0.030 $\mu$ M[4] | A549, MCF-7, MKN-45                   | Low $\mu$ M[4] |

## Signaling Pathway Inhibition

The primary anticancer mechanism of 4-anilino-6,7-dimethoxyquinazoline derivatives is the inhibition of EGFR and VEGFR signaling pathways. These pathways, upon activation, initiate a cascade of intracellular events that promote cell growth, proliferation, survival, and angiogenesis.[3]

### EGFR Signaling Pathway

EGFR Signaling Pathway Inhibition

### VEGFR Signaling Pathway

VEGFR Signaling Pathway Inhibition

## Experimental Protocols

# Synthesis of 4-Anilino-6,7-dimethoxyquinazoline Derivatives

A general method for the synthesis of these derivatives involves the reaction of 4-amino-2-chloro-6,7-dimethoxyquinazoline with a substituted aniline.

## General Synthesis Workflow

Characterization: The synthesized compounds are typically characterized using techniques such as  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, FT-IR, and LC-MS.[\[5\]](#)[\[6\]](#)

## In Vitro Cytotoxicity Assays

The cytotoxic effects of the synthesized compounds are evaluated against various cancer cell lines.

### Methodologies:

- MTT Assay: This colorimetric assay measures cell metabolic activity as an indicator of cell viability. Cells are incubated with the test compound for a specified period, followed by the addition of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Viable cells reduce the yellow MTT to purple formazan, which is then solubilized and quantified by spectrophotometry.[\[5\]](#)[\[6\]](#)
- Trypan Blue Exclusion Assay: This assay is used to differentiate viable from non-viable cells. Live cells with intact membranes exclude the trypan blue dye, while non-viable cells take it up and appear blue.
- Lactate Dehydrogenase (LDH) Release Assay: This assay measures the release of LDH from damaged cells as an indicator of cytotoxicity.

## In Vivo Anti-tumor and Anti-angiogenic Studies

Promising compounds are often evaluated in animal models to assess their anti-tumor and anti-angiogenic effects.[\[5\]](#)

### Experimental Models:

- Ehrlich Ascites Carcinoma (EAC) Tumor Model: This model is used to evaluate the effect of compounds on ascites secretion, tumor cell proliferation, and the lifespan of tumor-bearing mice.[\[5\]](#)
- Chorioallantoic Membrane (CAM) Assay: The CAM of chicken embryos is used to assess the anti-angiogenic potential of a compound by observing the inhibition of blood vessel formation.[\[5\]](#)

## Conclusion

The 4-anilino-6,7-dimethoxyquinazoline scaffold is a cornerstone in the design of potent and selective inhibitors of key receptor tyrosine kinases involved in cancer progression. The information presented in this guide highlights the chemical properties, safety considerations, biological activities, and experimental methodologies associated with this important class of compounds, providing a valuable resource for researchers in the field of drug discovery and development.

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